molecular formula C7H10N2 B1582453 4-Amino-N-methylaniline CAS No. 623-09-6

4-Amino-N-methylaniline

Cat. No.: B1582453
CAS No.: 623-09-6
M. Wt: 122.17 g/mol
InChI Key: VVYWUQOTMZEJRJ-UHFFFAOYSA-N
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Description

4-Amino-N-methylaniline is an organic compound with the chemical formula C7H10N2. It is a derivative of aniline, where the amino group is substituted at the fourth position and an N-methyl group is attached to the nitrogen atom. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-N-methylaniline can be synthesized through several methods. One common approach involves the methylation of 4-aminoaniline using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained below 10°C to prevent side reactions .

Industrial Production Methods: In industrial settings, the compound is often produced through the catalytic methylation of aniline derivatives using methanol in the presence of a transition metal catalyst, such as cyclometalated ruthenium complexes.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitution to the ortho and para positions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-N-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-N-methylaniline exerts its effects involves its interaction with molecular targets through its amino and methyl groups. These functional groups can participate in hydrogen bonding, electron donation, and nucleophilic attacks, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also plays a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4-Methylaniline: Similar structure but lacks the N-methyl group.

    N-Methylaniline: Similar structure but lacks the amino group at the fourth position.

    2,4-Dinitro-N-methylaniline: Contains nitro groups instead of the amino group.

Uniqueness: 4-Amino-N-methylaniline is unique due to the presence of both an amino group and an N-methyl group, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWUQOTMZEJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211354
Record name 4-Amino-N-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-09-6
Record name N-Methyl-p-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-N-methylaniline
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Record name 4-Amino-N-methylaniline
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Record name 4-amino-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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